An In-depth Technical Guide on the Core Mechanism of Action of FC9402
An In-depth Technical Guide on the Core Mechanism of Action of FC9402
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC9402 is a novel, potent, and selective small-molecule inhibitor of sulfide quinone oxidoreductase (SQOR). By targeting SQOR, FC9402 effectively modulates the levels of endogenous hydrogen sulfide (H₂S), a critical gaseous signaling molecule with significant cardioprotective properties. This document provides a comprehensive overview of the mechanism of action of FC9402, detailing its molecular target, the downstream signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential in cardiovascular diseases, particularly in the context of cardiomyocyte hypertrophy and cardiac fibrosis.
Introduction to FC9402 and its Molecular Target: Sulfide Quinone Oxidoreductase (SQOR)
FC9402, also identified in scientific literature as STI1, is a first-in-class inhibitor of sulfide quinone oxidoreductase (SQOR)[1][2][3][4]. SQOR is a mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S)[1][2][3]. By inhibiting SQOR, FC9402 leads to an accumulation of endogenous H₂S, a gasotransmitter with established roles in vasodilation, anti-inflammatory processes, and cytoprotection[5]. The chemical structure of FC9402 and related compounds are described in patent WO 2020/146636 A1[6][7][8].
Core Mechanism of Action: Inhibition of SQOR and Elevation of Hydrogen Sulfide
The primary mechanism of action of FC9402 is its direct and competitive inhibition of SQOR. FC9402 binds to the coenzyme Q-binding pocket of SQOR, thereby preventing the oxidation of H₂S[1][2][3]. This inhibition leads to a localized and sustained increase in the bioavailability of H₂S in tissues where SQOR is expressed, including the myocardium.
Quantitative Data on FC9402 (STI1) Potency and Selectivity
The following table summarizes the key quantitative parameters of FC9402 (STI1) based on preclinical studies.
| Parameter | Value | Reference |
| IC₅₀ for human SQOR | 29 nM | [1][2][3][4] |
| Mechanism of Inhibition | Competitive | [1][2][3] |
| Selectivity | Does not inhibit ETF:QO, complex I, complex II, complex III, or DHODH (all IC₅₀ > 300 µM) | [4] |
Downstream Signaling Pathways Modulated by FC9402-mediated H₂S Elevation
The therapeutic effects of FC9402 in attenuating cardiomyocyte hypertrophy and cardiac fibrosis are attributed to the downstream signaling pathways modulated by the elevated levels of H₂S.
Attenuation of Cardiomyocyte Hypertrophy via the PI3K/Akt/Nrf2 Signaling Pathway
Hydrogen sulfide has been shown to protect against cardiac hypertrophy by mitigating oxidative stress. One of the key pathways involved is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
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H₂S activates PI3K/Akt signaling: This activation leads to the phosphorylation and subsequent activation of Akt.
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Activated Akt promotes Nrf2 nuclear translocation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Phosphorylation by Akt disrupts this interaction, allowing Nrf2 to translocate to the nucleus.
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Nrf2 induces the expression of antioxidant genes: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM), leading to their increased expression and a reduction in cellular reactive oxygen species (ROS).
Amelioration of Cardiac Fibrosis
FC9402-induced elevation of H₂S has been demonstrated to counteract cardiac fibrosis through multiple signaling pathways.
In cardiac fibroblasts, excessive production of reactive oxygen species (ROS) by NADPH oxidase 4 (NOX4) is a key driver of fibrosis. H₂S can interfere with this process.
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H₂S downregulates NOX4 expression: This leads to a decrease in ROS production.
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Reduced ROS levels inhibit ERK1/2 phosphorylation: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are downstream effectors of ROS signaling that promote fibroblast proliferation and collagen synthesis.
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Inhibition of ERK1/2 signaling reduces fibrosis: This results in decreased expression of fibrotic markers such as collagen type I and III.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important mediator of cardiac fibrosis. H₂S has been shown to downregulate this pathway[9][10].
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H₂S inhibits the phosphorylation of JAK and STAT proteins: This prevents the activation of this signaling cascade.
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Inhibition of JAK/STAT signaling reduces the expression of pro-fibrotic genes: This leads to a decrease in the deposition of extracellular matrix proteins and amelioration of fibrosis.
Experimental Protocols
High-Throughput Screening (HTS) for SQOR Inhibitors
A high-throughput screening assay was developed to identify inhibitors of human SQOR[1].
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Assay Principle: The assay measures the reduction of a water-soluble coenzyme Q analog (CoQ₁) by SQOR in the presence of H₂S. The remaining CoQ₁ is then used to oxidize a chromogenic substrate, 2,6-dichlorophenolindophenol (DCIP), and the change in absorbance is measured.
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Reagents:
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Recombinant human SQOR
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Coenzyme Q₁ (CoQ₁)
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Sodium hydrosulfide (NaHS) as an H₂S donor
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2,6-dichlorophenolindophenol (DCIP)
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Test compounds (e.g., FC9402)
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Procedure: a. Incubate recombinant human SQOR with the test compound. b. Initiate the reaction by adding NaHS and CoQ₁. c. After a defined incubation period, quench the reaction. d. Add DCIP and measure the absorbance at 600 nm. e. A decrease in the rate of DCIP reduction compared to a control without the inhibitor indicates SQOR inhibition.
Transverse Aortic Constriction (TAC) Mouse Model
The transverse aortic constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure[11][12].
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Animal Model: Male C57BL/6J mice are commonly used[11].
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Surgical Procedure: a. The mouse is anesthetized, and a small incision is made at the suprasternal notch. b. The aortic arch is carefully dissected between the innominate and left common carotid arteries. c. A suture is passed under the aortic arch. d. A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta. e. The suture is tied snugly around the aorta and the needle. f. The needle is then quickly removed, creating a defined constriction of the aorta.
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Outcome Measures:
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Echocardiography: To assess cardiac function, left ventricular wall thickness, and chamber dimensions.
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Histology: To measure cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis) using stains such as hematoxylin and eosin (H&E) and Masson's trichrome.
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Gene and Protein Expression Analysis: To quantify markers of hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, collagen III).
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In Vivo Efficacy of FC9402 (STI1) in the TAC Model
Treatment with FC9402 (STI1) in the TAC mouse model of heart failure has demonstrated significant therapeutic benefits[1][2][3].
| Parameter | Vehicle Control (TAC) | FC9402 (STI1) Treated (TAC) | Reference |
| Survival | Significantly reduced | Dramatically improved | [1][2][3] |
| Cardiomegaly | Present | Mitigated | [1][2][3] |
| Pulmonary Congestion | Present | Mitigated | [1][2][3] |
| Left Ventricle Dilatation | Present | Mitigated | [1][2][3] |
| Cardiac Fibrosis | Present | Mitigated | [1][2][3] |
| Cardiac Function | Impaired | Preserved | [1][2][3] |
Conclusion
FC9402 is a promising therapeutic agent for cardiovascular diseases characterized by pathological cardiac remodeling. Its well-defined mechanism of action, centered on the inhibition of SQOR and the subsequent elevation of cardioprotective H₂S, provides a strong rationale for its continued development. The downstream modulation of key signaling pathways involved in cardiomyocyte hypertrophy and cardiac fibrosis underscores its potential to address the unmet medical needs in heart failure and related conditions. Further clinical investigation is warranted to translate these compelling preclinical findings into patient benefits.
References
- 1. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 7. Hydrogen sulfide attenuates myocardial fibrosis in diabetic rats through the JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide attenuates myocardial fibrosis in diabetic rats through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous H2S mitigates myocardial fibrosis in diabetic rats through suppression of the canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen sulfide alleviates hypothyroidism-induced myocardial fibrosis in rats through stimulating autophagy and inhibiting TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous H2S targeting PI3K/AKT/mTOR pathway alleviates chronic intermittent hypoxia-induced myocardial damage through inhibiting oxidative stress and enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
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